4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyridinone ring, a thiophene ring, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyridinone precursor with a thiophene derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, purification techniques, and quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly employed for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one: shares similarities with other heterocyclic compounds containing pyridinone and thiophene rings.
Thiophene derivatives: Compounds with thiophene rings exhibit similar chemical reactivity and applications.
Pyridinone derivatives: Compounds with pyridinone rings are used in various chemical and biological contexts.
Uniqueness
The unique combination of functional groups and ring structures in this compound distinguishes it from other compounds
Properties
CAS No. |
304475-03-4 |
---|---|
Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C15H15NO2S/c1-9-7-11(3)16-15(18)13(9)14(17)10(2)8-12-5-4-6-19-12/h4-8H,1-3H3,(H,16,18) |
InChI Key |
PCPIZVNTTMGNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CS2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.